molecular formula C20H17BrN2O2 B3598425 3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4'-oxane]-5-one

3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4'-oxane]-5-one

Cat. No.: B3598425
M. Wt: 397.3 g/mol
InChI Key: RGOXURDFIRVPMO-UHFFFAOYSA-N
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Description

3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one is a complex heterocyclic compound that contains a spiro linkage between an isoquinoline and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of isoquinoline derivatives with quinazoline precursors under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the spiro linkage. Additionally, the reaction conditions may include elevated temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction could produce partially or fully reduced isoquinoline-quinazoline systems.

Scientific Research Applications

3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-phenylquinazoline-2,4(1H,3H)-dithione
  • Spiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-imine

Uniqueness

3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4’-oxane]-5-one is unique due to its spiro linkage and the presence of a bromine atom, which can be further functionalized.

Properties

IUPAC Name

3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4'-oxane]-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c21-14-5-6-17-15(11-14)18(24)22-19-20(7-9-25-10-8-20)16-4-2-1-3-13(16)12-23(17)19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOXURDFIRVPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=CC=CC=C3CN4C2=NC(=O)C5=C4C=CC(=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4'-oxane]-5-one
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3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4'-oxane]-5-one
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3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4'-oxane]-5-one
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3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4'-oxane]-5-one
Reactant of Route 5
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3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4'-oxane]-5-one
Reactant of Route 6
3-bromospiro[12H-isoquinolino[2,3-a]quinazoline-7,4'-oxane]-5-one

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